molecular formula C20H19N3O4 B299588 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide

Numéro de catalogue: B299588
Poids moléculaire: 365.4 g/mol
Clé InChI: MNEPUKXHDJFZGF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide, also known as DPP4, is a chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor that targets the dipeptidyl peptidase-4 (DPP4) enzyme, which plays a crucial role in glucose metabolism. DPP4 inhibitors have shown potential in the treatment of type 2 diabetes mellitus (T2DM) and other metabolic disorders.

Mécanisme D'action

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide inhibitors like this compound bind to the active site of the this compound enzyme and prevent it from degrading incretin hormones. This leads to an increase in the levels of active incretin hormones, which in turn stimulates insulin secretion and reduces glucagon secretion. The net effect is improved glycemic control.
Biochemical and Physiological Effects
This compound inhibitors have been shown to have several biochemical and physiological effects. They improve insulin sensitivity, increase insulin secretion, decrease glucagon secretion, and reduce hepatic glucose production. These effects lead to improved glycemic control and reduced risk of hypoglycemia.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide inhibitors like this compound have several advantages for lab experiments. They are small molecules that can be easily synthesized and purified. They have a well-defined mechanism of action and can be used to study the role of the this compound enzyme in glucose metabolism. However, this compound inhibitors also have some limitations. They can be expensive to synthesize and may have off-target effects that need to be carefully considered.

Orientations Futures

There are several future directions for research on N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide inhibitors. One area of interest is the development of more potent and selective inhibitors that have fewer off-target effects. Another area of interest is the use of this compound inhibitors in combination with other therapies for the treatment of T2DM. Additionally, there is interest in exploring the potential therapeutic benefits of this compound inhibitors in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.

Méthodes De Synthèse

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) amine to form the final product.

Applications De Recherche Scientifique

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide inhibitors have been extensively studied for their potential therapeutic benefits in the treatment of T2DM. They work by increasing the levels of incretin hormones, which stimulate insulin secretion and decrease glucagon secretion. This leads to improved glycemic control and reduced risk of hypoglycemia.

Propriétés

Formule moléculaire

C20H19N3O4

Poids moléculaire

365.4 g/mol

Nom IUPAC

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H19N3O4/c1-13-18(20(25)23(22(13)3)15-7-5-4-6-8-15)21(2)19(24)14-9-10-16-17(11-14)27-12-26-16/h4-11H,12H2,1-3H3

Clé InChI

MNEPUKXHDJFZGF-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C(=O)C3=CC4=C(C=C3)OCO4

SMILES canonique

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C(=O)C3=CC4=C(C=C3)OCO4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.